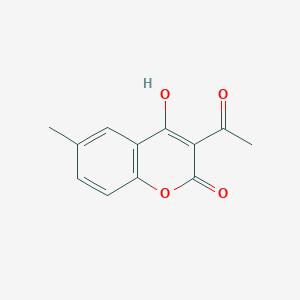

3-acetyl-4-hydroxy-6-methyl-2H-chromen-2-one

Overview

Description

3-acetyl-4-hydroxy-6-methyl-2H-chromen-2-one, commonly known as coumarin, is a natural compound found in various plants. It is a member of the benzopyrone family of compounds and has been studied extensively for its various biological activities. Coumarin has been used in traditional medicine for centuries and has recently gained attention for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

- The compound 3-acetyl-4-hydroxy-6-methyl-2H-chromen-2-one is involved in various synthesis processes. For instance, Wang Huiyana (2013) reported the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using 4-hydroxy-3-acetyl coumarin, highlighting the high yield and shorter reaction time of this method (Wang Huiyana, 2013).

- Similarly, Matteo Alonzi et al. (2014) utilized this compound in the synthesis of Warfarin and its analogues, demonstrating its utility in producing medically significant compounds (Matteo Alonzi et al., 2014).

Chemical Properties and Reactivity

- Research by D. Elenkova et al. (2014) on the physico-chemical properties of a related compound, 3,3'-[(4-hydroxyphenyl)methyl] bis-(4-hydroxy-2H-chromen-2-one), revealed insights into its sensitivity to solvent polarity and hydrogen bonding, which can be relevant to similar compounds like 3-acetyl-4-hydroxy-6-methyl-2H-chromen-2-one (D. Elenkova et al., 2014).

Catalytic Applications

- Research by K. V. Shcherbakov et al. (2015) demonstrated the formation of N-substituted 3-amino-1-[2-hydroxy(polyfluoro)phenyl]but-2-en-1-ones from novel 3-acetyl-2-methyl-polyfluorochromones, highlighting the potential catalytic applications of related chromones (K. V. Shcherbakov et al., 2015).

Pharmaceutical Applications

- M. Čačić et al. (2006) synthesized various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, indicating the potential for creating a range of compounds for pharmaceutical applications, which could include derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-chromen-2-one (M. Čačić et al., 2006).

Antibacterial Properties

- A study by A. Behrami and Florent Dobroshi (2019) reported on the synthesis of 4-hydroxy-chromen-2-one derivatives and their significant antibacterial activity, suggesting similar potential in related compounds (A. Behrami, Florent Dobroshi, 2019).

Photochemical Properties

- M. Climent et al. (1987) studied the photolysis of 4-acetoxy-2H-chromene, which relates to the photochemical properties that might be exhibited by 3-acetyl-4-hydroxy-6-methyl-2H-chromen-2-one (M. Climent et al., 1987).

Catalysis in Asymmetric Reactions

- Research by Santhi Abbaraju and J. Zhao (2014) on the asymmetric aldol reaction of 3-acetyl-2H-chromen-2-ones and isatins using a bifunctional catalyst highlights the potential role of related chromen-2-ones in catalysis (Santhi Abbaraju, J. Zhao, 2014).

properties

IUPAC Name |

3-acetyl-4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6-3-4-9-8(5-6)11(14)10(7(2)13)12(15)16-9/h3-5,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFOZRZHVHVKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234511 | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4-hydroxy-6-methylchromen-2-one | |

CAS RN |

41773-41-5 | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41773-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069840.png)

![2-amino-4-{3-chloro-4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4069845.png)

![N-methyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4069855.png)

![N-(2-furylmethyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069857.png)

![7-(cyclopropylmethyl)-2-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4069862.png)

![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4069868.png)

![N-(3-methoxyphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069881.png)

![3-[(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4069887.png)

![ethyl 4-({[7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4069891.png)

![3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069899.png)

![1-[(4-methylphenyl)sulfonyl]-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4069905.png)

![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)

![4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069923.png)